molecular formula C12H19N B2801554 6-But-3-ynyl-6-azaspiro[3.5]nonane CAS No. 1856854-20-0

6-But-3-ynyl-6-azaspiro[3.5]nonane

Cat. No. B2801554
CAS RN: 1856854-20-0
M. Wt: 177.291
InChI Key: IZINQRCHETWQHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro-heterocycles fused with a carbohydrate skeleton, such as “6-But-3-ynyl-6-azaspiro[3.5]nonane”, has been achieved using free radical chemistry . A variety of heterospiro [m.n]alkane bicyclic structures (m = 3–5, n = 4–6) possessing one, two, or three heteroatoms (N, O, Si, S) have been collected . The intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals have been shown to be extremely effective for the remote and selective functionalization of unactivated C(sp3)–H bonds of the sugar skeleton .


Molecular Structure Analysis

The molecular structure of “6-But-3-ynyl-6-azaspiro[3.5]nonane” can be represented by the InChI code: 1S/C12H19N. The molecular weight of this compound is 177.291.


Physical And Chemical Properties Analysis

The physical form of “6-But-3-ynyl-6-azaspiro[3.5]nonane” is a solid . It has a molecular weight of 177.291.

Scientific Research Applications

Synthetic Approaches to Spiroaminals

6-But-3-ynyl-6-azaspiro[3.5]nonane belongs to a class of compounds known as spiroaminals, which are core structures in numerous natural or synthetic products with significant biological activities. These compounds, due to their unique chemical structures and potential applications, have become challenging targets for chemical synthesis. Researchers have developed various synthetic strategies for these spiroaminals, highlighting their importance in the synthesis of complex organic molecules (Sinibaldi & Canet, 2008).

Novel Synthesis Techniques

A new synthetic route for 2-oxa-7-azaspiro[3.5]nonane, demonstrating the versatility of spirocyclic oxetanes in producing complex molecular frameworks, has been developed. This method involves converting spirocyclic oxetanes into valuable intermediates for further chemical transformations, showcasing the potential of such compounds in synthetic organic chemistry (Gurry, McArdle, & Aldabbagh, 2015).

Mechanistic Studies and Rate Constants

Mechanistic studies involving vinyl, aryl, and N-alkoxyaminyl radicals provide insights into the sequential generation and cyclization processes to produce 1-azaspiro[4.4]nonane scaffolds. These findings are crucial for understanding the reactivity and stability of related spirocyclic compounds in organic and medicinal chemistry contexts (Bejarano et al., 2022).

Development of Azaspiro[4.4]nonanes

Azaspiro[4.4]nonanes are key structures in several bioactive natural products, such as cephalotaxine, which has shown pronounced antileukemic activity. The synthesis of these compounds involves complex methodologies, underscoring their significance in the search for new therapeutic agents (El Bialy, Braun, & Tietze, 2005).

properties

IUPAC Name

6-but-3-ynyl-6-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-3-9-13-10-5-8-12(11-13)6-4-7-12/h1H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZINQRCHETWQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCCC2(C1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-But-3-ynyl-6-azaspiro[3.5]nonane

CAS RN

1856854-20-0
Record name 6-(but-3-yn-1-yl)-6-azaspiro[3.5]nonane
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